

Antiflammin-2: A Structural and Mechanistic Analysis

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Compound of Interest

Compound Name: Antiflammin 2

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Abstract

Antiflammin-2 is a nonapeptide with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL) that has garnered interest for its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the structural and mechanistic aspects of Antiflammin-2, with a focus on its primary sequence, predicted three-dimensional structure, and its interaction with key signaling pathways. Despite its recognized biological activity, experimental data from techniques such as NMR spectroscopy, X-ray crystallography, and circular dichroism to definitively determine its structure are notably absent in the current scientific literature. This guide addresses this gap by presenting a computationally predicted model of Antiflammin-2 and delves into the established mechanisms of its anti-inflammatory effects, including its role as an agonist for the Formyl Peptide Receptor-Like 1 (FPRL-1). Detailed experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.

Primary Structure and Physicochemical Properties

Antiflammin-2 is a synthetic nonapeptide, meaning it is composed of nine amino acids.[3] Its sequence was identified based on homology with regions of the anti-inflammatory proteins uteroglobin and annexin-A1.[4] The primary structure and key physicochemical properties of Antiflammin-2 are summarized in the table below.

Property	Value
Amino Acid Sequence	His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu
One-Letter Code	HDMNKVLDL
Molecular Formula	C ₄₆ H ₇₇ N ₁₃ O ₁₅ S
Molecular Weight	1088.24 g/mol
CAS Number	118850-72-9

Table 1: Primary Structure and Physicochemical Properties of Antiflammin-2.

Structural Analysis: A Field Ripe for Exploration

A thorough review of the existing scientific literature reveals a significant gap in the experimental structural analysis of Antiflammin-2. To date, no studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or circular dichroism spectroscopy have been published to elucidate its three-dimensional conformation or secondary structure elements (e.g., α -helices, β -sheets).

Computational Prediction of the 3D Structure

In the absence of experimental data, computational modeling offers a valuable tool for predicting the three-dimensional structure of peptides. Using the PEP-FOLD peptide structure prediction server, a plausible 3D model of Antiflammin-2 was generated.

Note on Predicted Structure: The following visualization and analysis are based on a de novo computational prediction. This model represents a theoretical conformation and has not been experimentally validated. It should be used as a preliminary guide for further investigation.

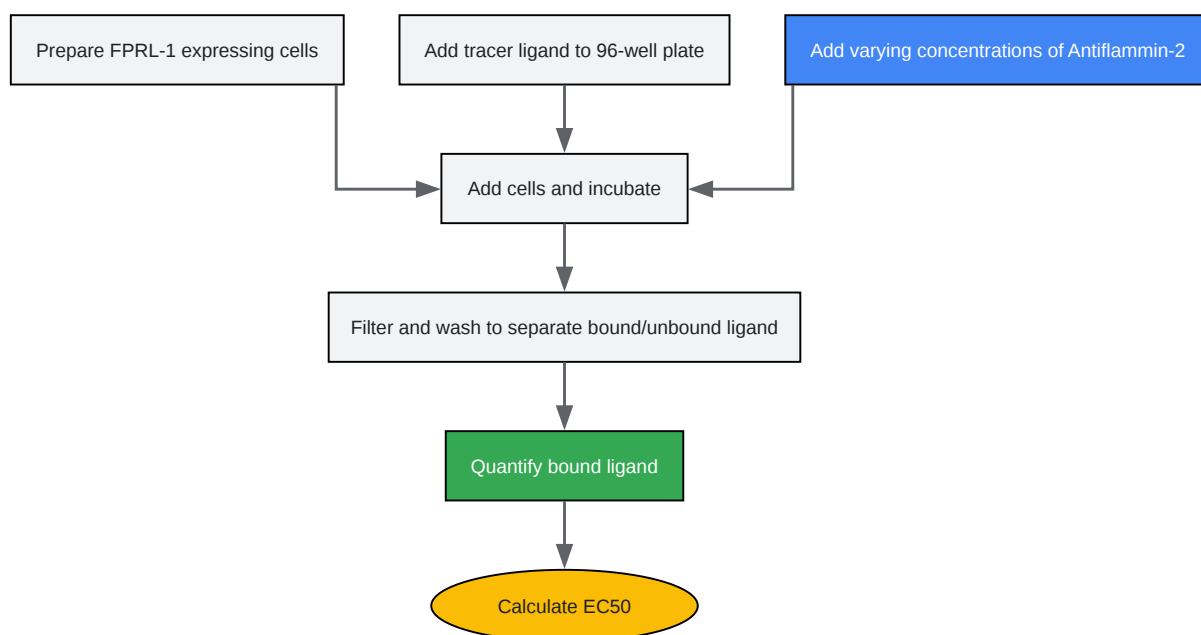
The predicted structure suggests that Antiflammin-2 is unlikely to form stable, canonical secondary structures like α -helices or β -sheets, which is common for short peptides in an aqueous environment. Its conformation is likely to be flexible and dynamic, existing as an ensemble of interconverting structures. The spatial arrangement of its amino acid side chains, however, is critical for its biological activity, particularly for its interaction with receptors like FPRL-1.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of Antiflammin-2 are primarily attributed to its interaction with the Formyl Peptide Receptor-Like 1 (FPRL-1), a G-protein coupled receptor.^[4] It is also suggested to have an inhibitory effect on phospholipase A2 (PLA2), although this mechanism is a subject of some debate in the literature.

Agonism of Formyl Peptide Receptor-Like 1 (FPRL-1)

Antiflammin-2 acts as an agonist at the FPRL-1 receptor.^[4] This interaction initiates a signaling cascade that is believed to contribute to its anti-inflammatory effects. The binding of Antiflammin-2 to FPRL-1 has been shown to trigger the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2).^[4] This pathway is known to be involved in modulating cellular responses to inflammation. The EC50 for Antiflammin-2 binding to FPRL-1 is approximately 1 μ M.^[4]



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